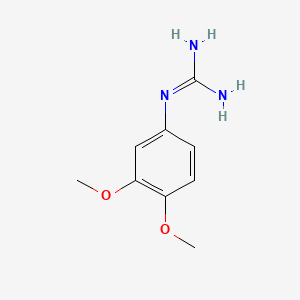![molecular formula C7H10N2O B1313905 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL CAS No. 60637-32-3](/img/structure/B1313905.png)
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” is a chemical compound . It is also known as “pyraclonil” and is used as a herbicide . The IUPAC name for this compound is "1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-[methyl(prop-2-ynyl)amino]-1H-pyrazole-4-carbonitrile" .
Synthesis Analysis
The synthesis of “this compound” involves the alkylation with methyl iodide in DMF/KOH medium in the presence of atmospheric oxygen. This process is accompanied by oxidation of the pyridine ring with the formation of N-methyl-substituted heteroaromatic derivative .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C7H10N2O . The InChI code for this compound is "1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10)" .Chemical Reactions Analysis
The chemical reactions involving “this compound” were monitored by TLC in CH2Cl2–2-PrOH, 10:1, or EtOAc–toluene, 1:4, and visualized with UV light or iodine vapor .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 138.17 . It is a yellow to brown solid at room temperature .Scientific Research Applications
Chemical Properties and Complex Formation
Research has delved into the chemistry of compounds with pyridine and pyrazole frameworks, highlighting their versatility in forming complex compounds with diverse properties. For instance, the study of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes shows their potential in creating compounds with significant spectroscopic, magnetic, and biological activities (Boča, Jameson, & Linert, 2011). These insights can be pivotal for exploring the applications of "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-OL" in similar contexts.
Kinase Inhibition
Pyrazolopyridines, a related structural motif, have been identified as key elements in the design of kinase inhibitors, demonstrating their utility in targeting a broad range of kinase-related diseases. Patents and research have underscored the versatility of this scaffold in interacting with kinases through multiple binding modes, hinting at the potential pharmacological applications of closely related compounds (Wenglowsky, 2013).
Synthetic and Medicinal Aspects
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to "this compound," has been extensively explored for its wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory applications. This exploration not only highlights the synthetic strategies employed but also reveals significant biological properties and SAR studies, suggesting a rich area for further investigation into similar compounds (Cherukupalli et al., 2017).
Catalysis and Organic Synthesis
Heterocyclic N-oxide molecules, including those derived from pyrazolo[1,5-a]pyridin-2-OL analogs, have shown remarkable utility in catalysis and organic synthesis. Their role in metal complexes formation, asymmetric catalysis, and synthesis, along with medicinal applications, underscores the broad utility of such compounds in advancing both chemistry and medicine (Li et al., 2019).
Safety and Hazards
The safety information for “4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL” includes hazard statements H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a Core Protein Allosteric Modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the biochemical pathways involved in the life cycle of HBV. By modulating the conformation of the HBV core protein, it disrupts the normal functioning of the virus, leading to a reduction in the viral load .
Result of Action
The result of the action of this compound is a significant reduction in the HBV DNA viral load . This indicates that the compound is effective in inhibiting the replication of the virus.
Biochemical Analysis
Biochemical Properties
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Additionally, it has been observed to alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of other compounds. Moreover, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of specific signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For example, high doses of the compound have been associated with hepatotoxicity in animal studies. Threshold effects are also observed, where a minimum effective dose is required to elicit a biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. The compound may also influence the activity of other enzymes and cofactors involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can impact its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[1,5-a]pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-6-3-1-2-4-9(6)8-7/h5H,1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFUMHNDJQUPOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=O)N2)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484350 |
Source


|
| Record name | 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60637-32-3 |
Source


|
| Record name | 4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)


